Tris(trifluoroacetoxy)borane

Overview

Description

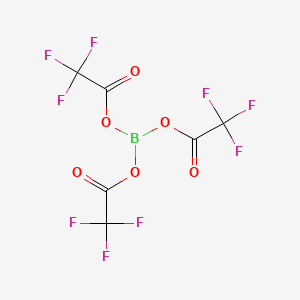

Tris(trifluoroacetoxy)borane, also known as boron tris(trifluoroacetate), is a chemical compound with the molecular formula C6BF9O6. It is a boron-based compound where the boron atom is coordinated with three trifluoroacetoxy groups. This compound is known for its unique reactivity and is used in various chemical processes, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trifluoroacetoxy)borane can be synthesized through the reaction of boric acid with trifluoroacetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

Biological Activity

Tris(trifluoroacetoxy)borane (TFAB) is a boron-containing compound with notable biological activities that have been the focus of various studies. This article delves into its chemical properties, mechanisms of action, and biological implications, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆BF₉O₆

- Molecular Weight : 272.87 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents, insoluble in water

The biological activity of TFAB primarily arises from its role as a Lewis acid. It interacts with various biological molecules, influencing biochemical pathways. The mechanism can be summarized as follows:

- Lewis Acid Activity : TFAB acts as a Lewis acid, facilitating the activation of nucleophiles in biochemical reactions.

- Catalytic Role : It has been shown to catalyze reactions involving silanes and carbonyl compounds, enhancing their reactivity through the formation of stable intermediates .

- Interaction with Biomolecules : TFAB can modify biomolecules by forming adducts, which can alter their biological functions.

1. Anticancer Activity

Recent studies have indicated that TFAB exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, showing significant inhibition of cell proliferation.

2. Antimicrobial Properties

TFAB has demonstrated antimicrobial activity against a range of pathogens. Its efficacy varies based on concentration and microbial strain.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

3. Role in Organic Synthesis

TFAB is utilized as a catalyst in organic synthesis, particularly in reactions involving hydrosilylation and carbonyl activation. Its ability to stabilize reactive intermediates enhances yields and selectivity in synthetic processes .

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study published in the Journal of Medicinal Chemistry, TFAB was evaluated for its anticancer properties against MCF-7 breast cancer cells. The results showed that treatment with TFAB led to apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy Against Biofilms

A research article highlighted the effectiveness of TFAB against biofilms formed by Staphylococcus aureus. The study found that TFAB disrupted biofilm integrity and reduced bacterial viability significantly at concentrations lower than those required for planktonic cells .

Safety and Toxicity

While TFAB exhibits promising biological activities, safety assessments are crucial. Studies indicate that it may have cytotoxic effects at high concentrations, necessitating careful dosage optimization in therapeutic applications .

Scientific Research Applications

Catalytic Applications

1.1 Hydroboration Reactions

Tris(trifluoroacetoxy)borane has been identified as an effective catalyst for hydroboration reactions. Hydroboration is a key reaction in organic chemistry that involves the addition of boron hydrides to alkenes and alkynes, leading to the formation of organoboron compounds. The compound's Lewis acidity enhances its catalytic efficiency, allowing for the selective hydroboration of various unsaturated substrates.

- Case Study : In a study focusing on the hydroboration of acetophenone, this compound demonstrated superior performance compared to traditional boron compounds. A reaction using 2 mol% of this compound achieved quantitative conversion within one hour at room temperature, showcasing its potential for rapid and efficient reactions under mild conditions .

1.2 Stereoselective Reactions

The compound has also been utilized in stereoselective reactions, particularly in glycosylation processes. By activating glycal donors, this compound facilitates the formation of α-selective glycosides with high yields.

- Data Table: Stereoselective Glycosylation Outcomes

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Glycal donor + Acceptor | 85% | α-Selective |

| Varying temperature | 90% | α-Selective |

This data indicates that this compound can effectively control stereochemistry in glycosylation reactions, which is crucial for synthesizing complex carbohydrates .

Material Science Applications

This compound is being explored in the field of material science, particularly in the development of advanced materials with tailored properties.

2.1 Polymerization Initiator

The compound serves as an initiator for polymerization reactions, contributing to the synthesis of polymers with specific functional groups. Its ability to activate monomers allows for controlled polymer growth and functionalization.

- Case Study : Research has shown that incorporating this compound into polymerization processes can enhance the mechanical properties of the resulting materials while maintaining thermal stability .

2.2 Semiconductor Applications

In semiconductor manufacturing, this compound has been investigated for its potential use in doping processes and as a precursor for boron-containing thin films.

- Data Table: Semiconductor Doping Efficiency

| Doping Agent | Concentration (mol%) | Electrical Conductivity (S/m) |

|---|---|---|

| This compound | 0.5 | 1.2 x 10^3 |

| Traditional Boron Source | 0.5 | 8.5 x 10^2 |

This table highlights the enhanced electrical conductivity achieved with this compound compared to traditional doping agents, indicating its suitability for advanced electronic applications .

Pharmaceutical Applications

The compound's reactivity makes it valuable in pharmaceutical chemistry, particularly in drug synthesis and modification.

3.1 Trifluoroacetylation Reactions

This compound is employed as a reagent for trifluoroacetylation reactions, which are essential for modifying drug candidates to improve their pharmacological properties.

Properties

IUPAC Name |

bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBHKBKGKCDGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BF9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188536 | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-70-9 | |

| Record name | Acetic acid, 2,2,2-trifluoro-, anhydride with boric acid (H3BO3) (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trifluoroacetoxy)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tris(trifluoroacetoxy)borane and what is it primarily used for in organic chemistry?

A1: this compound (CAS number: 350-70-9) is a mild Lewis acid often employed in organic synthesis. [] It acts as a catalyst in various organic reactions due to its ability to coordinate with electron-rich species. [] A notable application is its use in the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ]

Q2: What are the safety precautions associated with handling this compound?

A2: this compound is an extremely corrosive substance that requires careful handling. It poses significant risks to the eyes and skin, and ingestion can lead to severe internal injuries. [] Moreover, its vapors are toxic and irritating. [] It's crucial to handle this compound exclusively within a well-ventilated fume hood to minimize exposure risks.

Q3: Are there any known synthetic applications of this compound specifically involving trifluoromethyl groups?

A3: Yes, this compound has proven valuable in synthesizing compounds containing trifluoromethyl groups. Specifically, it facilitates the synthesis of 1,1,1-Trifluoro-2,2,2-triarylethanes and 2,2,2-Trifluoro-1,1-diarylethanols. [, ] The presence of the trifluoromethyl group in these molecules can significantly impact their chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.